molecular formula C22H48Br2Cl4N4O2 B12715344 Piperazinium, 1,1'-(1,6-hexamethylene)bis(4-(3-chloro-2-hydroxypropyl)-1-methyl-, dibromide, dihydrochloride CAS No. 102517-19-1

Piperazinium, 1,1'-(1,6-hexamethylene)bis(4-(3-chloro-2-hydroxypropyl)-1-methyl-, dibromide, dihydrochloride

Cat. No.: B12715344
CAS No.: 102517-19-1
M. Wt: 702.3 g/mol
InChI Key: BWRGRCYMXFYJHK-UHFFFAOYSA-L
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Description

Piperazinium, 1,1’-(1,6-hexamethylene)bis(4-(3-chloro-2-hydroxypropyl)-1-methyl-, dibromide, dihydrochloride is a complex organic compound with significant applications in various fields. This compound is characterized by its unique structure, which includes piperazinium and hexamethylene groups, along with chloro and hydroxypropyl substituents. The presence of dibromide and dihydrochloride ions further enhances its chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Piperazinium, 1,1’-(1,6-hexamethylene)bis(4-(3-chloro-2-hydroxypropyl)-1-methyl-, dibromide, dihydrochloride involves multiple steps. The primary route includes the reaction of piperazine with 1,6-dibromohexane to form the hexamethylene-bridged piperazinium intermediate. This intermediate is then reacted with 3-chloro-2-hydroxypropyl chloride in the presence of a base to introduce the chloro and hydroxypropyl groups. The final step involves the addition of hydrobromic acid and hydrochloric acid to form the dibromide and dihydrochloride salts.

Industrial Production Methods

Industrial production of this compound typically involves large-scale batch reactions under controlled conditions. The use of automated reactors and precise temperature and pressure controls ensures high yield and purity. The final product is purified through crystallization and filtration processes.

Chemical Reactions Analysis

Types of Reactions

Piperazinium, 1,1’-(1,6-hexamethylene)bis(4-(3-chloro-2-hydroxypropyl)-1-methyl-, dibromide, dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydroxypropyl groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The chloro groups can be reduced to form corresponding hydrocarbons.

    Substitution: The chloro groups can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of hydrocarbons.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Piperazinium, 1,1’-(1,6-hexamethylene)bis(4-(3-chloro-2-hydroxypropyl)-1-methyl-, dibromide, dihydrochloride has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.

    Biology: Studied for its potential antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of Piperazinium, 1,1’-(1,6-hexamethylene)bis(4-(3-chloro-2-hydroxypropyl)-1-methyl-, dibromide, dihydrochloride involves its interaction with specific molecular targets. The compound can interact with cellular membranes, leading to disruption of membrane integrity. It can also inhibit certain enzymes, leading to altered metabolic pathways. The presence of chloro and hydroxypropyl groups enhances its binding affinity to target molecules.

Comparison with Similar Compounds

Similar Compounds

    Piperazinium derivatives: Compounds with similar piperazinium structures but different substituents.

    Hexamethylene-bridged compounds: Compounds with hexamethylene bridges but different functional groups.

    Chloro and hydroxypropyl derivatives: Compounds with similar chloro and hydroxypropyl groups but different core structures.

Uniqueness

Piperazinium, 1,1’-(1,6-hexamethylene)bis(4-(3-chloro-2-hydroxypropyl)-1-methyl-, dibromide, dihydrochloride is unique due to its combination of piperazinium, hexamethylene, chloro, and hydroxypropyl groups. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds.

Properties

CAS No.

102517-19-1

Molecular Formula

C22H48Br2Cl4N4O2

Molecular Weight

702.3 g/mol

IUPAC Name

1-chloro-3-[4-[6-[4-(3-chloro-2-hydroxypropyl)-1-methylpiperazin-1-ium-1-yl]hexyl]-4-methylpiperazin-4-ium-1-yl]propan-2-ol;dibromide;dihydrochloride

InChI

InChI=1S/C22H46Cl2N4O2.2BrH.2ClH/c1-27(13-7-25(8-14-27)19-21(29)17-23)11-5-3-4-6-12-28(2)15-9-26(10-16-28)20-22(30)18-24;;;;/h21-22,29-30H,3-20H2,1-2H3;4*1H/q+2;;;;/p-2

InChI Key

BWRGRCYMXFYJHK-UHFFFAOYSA-L

Canonical SMILES

C[N+]1(CCN(CC1)CC(CCl)O)CCCCCC[N+]2(CCN(CC2)CC(CCl)O)C.Cl.Cl.[Br-].[Br-]

Origin of Product

United States

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